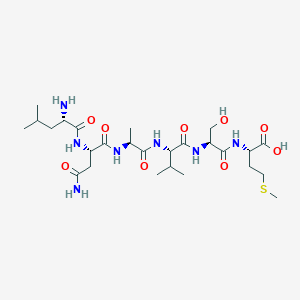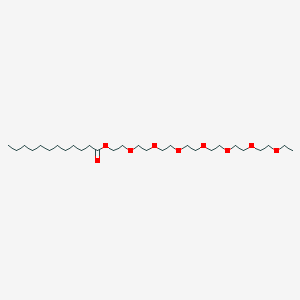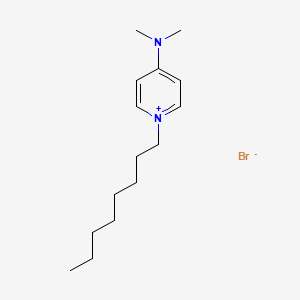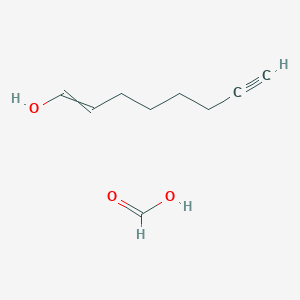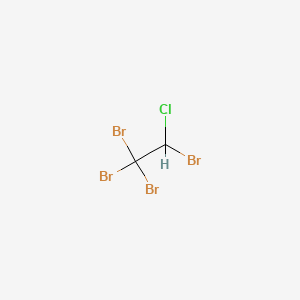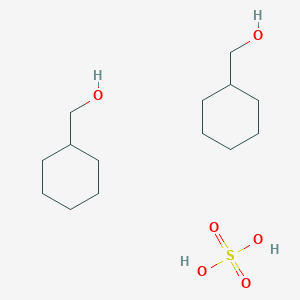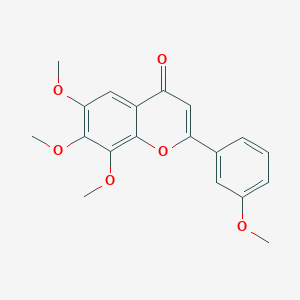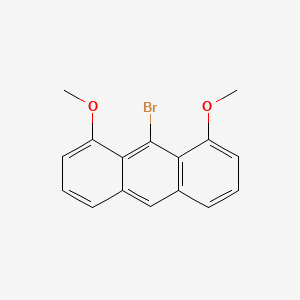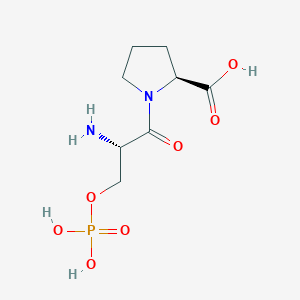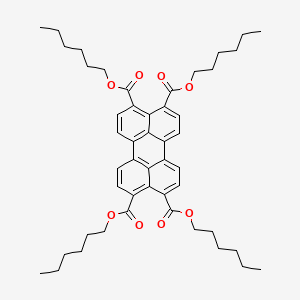
Tetrahexyl perylene-3,4,9,10-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahexyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is particularly noted for its stability and ability to form highly crystalline films, which are beneficial in electronic and optoelectronic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahexyl perylene-3,4,9,10-tetracarboxylate typically involves the esterification of perylene-3,4,9,10-tetracarboxylic acid with hexanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahexyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: It can be reduced to form perylene derivatives with different functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various perylene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Tetrahexyl perylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perylene derivatives.
Biology: It is employed in the study of biological systems due to its fluorescent properties.
Industry: It is used in the production of dyes, pigments, and electronic materials .
Wirkmechanismus
The mechanism by which tetrahexyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its ability to form stable, highly crystalline structures. These structures facilitate efficient electron transport, making the compound useful in electronic applications. The molecular targets and pathways involved include interactions with various metal ions and organic molecules, leading to the formation of coordination polymers and other complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in vat dyes and pigments.
Lithium perylene-3,4,9,10-tetracarboxylate: Used as a surfactant in the production of graphene.
Sodium perylene-3,4,9,10-tetracarboxylate: Also used as a surfactant in graphene production.
Uniqueness
Tetrahexyl perylene-3,4,9,10-tetracarboxylate is unique due to its ability to form highly crystalline films and its stability under various conditions. This makes it particularly valuable in electronic and optoelectronic applications, where these properties are crucial .
Eigenschaften
CAS-Nummer |
288587-49-5 |
|---|---|
Molekularformel |
C48H60O8 |
Molekulargewicht |
765.0 g/mol |
IUPAC-Name |
tetrahexyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C48H60O8/c1-5-9-13-17-29-53-45(49)37-25-21-33-35-23-27-39(47(51)55-31-19-15-11-7-3)44-40(48(52)56-32-20-16-12-8-4)28-24-36(42(35)44)34-22-26-38(43(37)41(33)34)46(50)54-30-18-14-10-6-2/h21-28H,5-20,29-32H2,1-4H3 |
InChI-Schlüssel |
ZDTUZNODNXUKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OCCCCCC)C(=O)OCCCCCC)C(=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)

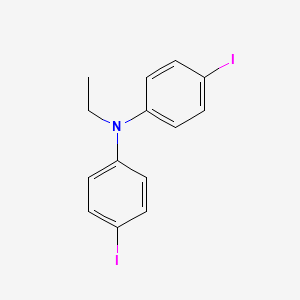
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
